
2-Chloro-1-(4-nitro-1H-imidazol-1-yl)ethanone
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Overview
Description
2-Chloro-1-(4-nitro-1H-imidazol-1-yl)ethanone is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-nitro-1H-imidazol-1-yl)ethanone typically involves the reaction of 4-nitroimidazole with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or chloroform for several hours to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the process can be optimized by using continuous flow reactors to enhance the reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(4-nitro-1H-imidazol-1-yl)ethanone undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines can be used under mild conditions.
Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used, although care must be taken due to the potential for over-oxidation.
Major Products Formed
Nucleophilic Substitution: Products include substituted imidazoles with various functional groups replacing the chloro group.
Reduction: The major product is 2-chloro-1-(4-amino-1H-imidazol-1-yl)ethanone.
Oxidation: Oxidation products are less common but can include imidazole derivatives with oxidized side chains.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-Chloro-1-(4-nitro-1H-imidazol-1-yl)ethanone typically involves the reaction of chloroacetyl chloride with 4-nitroimidazole. This process can yield various derivatives that can be further modified to enhance their biological activity. Characterization methods such as IR spectroscopy, NMR, and mass spectrometry are commonly employed to confirm the structure of synthesized compounds .
Biological Activities
Antimicrobial Properties
Research has demonstrated that derivatives of this compound exhibit significant antibacterial activity against both gram-positive and gram-negative bacteria. For instance, studies have shown that Schiff bases derived from this compound possess enhanced antimicrobial properties, making them potential candidates for developing new antibiotics .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Antioxidants are crucial in combating oxidative stress-related diseases, and studies indicate that derivatives of this compound can scavenge free radicals effectively, suggesting their potential use in formulations aimed at reducing oxidative damage .
Anti-Tuberculosis Applications
A notable application of 2-Chloro-4-nitroimidazole derivatives, which includes this compound as an intermediate, is in the synthesis of anti-tuberculosis drugs such as delamanid. This compound plays a critical role in the treatment of multidrug-resistant tuberculosis, showcasing its significance in public health .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-Chloro-1-(4-nitro-1H-imidazol-1-yl)ethanone is primarily related to its ability to interact with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components such as DNA, proteins, and lipids. This makes the compound effective as an antimicrobial agent. The chloro group can also participate in nucleophilic substitution reactions, allowing the compound to modify biological targets.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitro-1H-imidazole: Similar in structure but lacks the ethanone side chain.
4-Nitroimidazole: Lacks the chloro and ethanone groups.
2-Chloro-1H-imidazole: Lacks the nitro group.
Uniqueness
2-Chloro-1-(4-nitro-1H-imidazol-1-yl)ethanone is unique due to the presence of both the chloro and nitro groups, which confer distinct chemical reactivity and biological activity
Biological Activity
2-Chloro-1-(4-nitro-1H-imidazol-1-yl)ethanone is a compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in antibacterial and antitumor applications. This article provides a comprehensive overview of the biological activity of this compound, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C5H5ClN2O3. The compound features a chloro group and a nitro-substituted imidazole ring, which are critical for its biological activity. The structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of chloroacetyl chloride with 4-nitroimidazole. This process can yield various derivatives, which may exhibit different biological activities. The synthetic pathway is crucial for optimizing the yield and purity of the compound.
Antibacterial Activity
Research indicates that derivatives of imidazole, including this compound, possess significant antibacterial properties. In a study examining various imidazole derivatives, compounds with nitro substitutions demonstrated effective inhibitory activity against both Gram-positive and Gram-negative bacteria.
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 7.1 μM |
Reference Drug (Kanamycin B) | E. coli | 6.5 μM |
Reference Drug (Penicillin G) | E. coli | 9.4 μM |
This data suggests that the compound's antibacterial efficacy is comparable to established antibiotics, making it a candidate for further development in antimicrobial therapies .
Antitumor Activity
In addition to its antibacterial properties, there is emerging evidence regarding the antitumor activity of imidazole derivatives. Studies have shown that compounds similar to this compound can induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and activation of apoptotic pathways.
For instance, one study reported that certain imidazole derivatives caused G2/M phase arrest in cancer cell lines, leading to increased apoptosis rates via mitochondrial depolarization and activation of caspases . This highlights the potential of these compounds in cancer treatment strategies.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of DNA Synthesis : The nitro group may interfere with nucleic acid synthesis in bacteria.
- Induction of Apoptosis : The compound can trigger apoptotic pathways in tumor cells by affecting mitochondrial integrity and activating caspase cascades.
Case Studies
Several case studies have highlighted the effectiveness of imidazole derivatives in clinical settings:
- Antibacterial Case Study : A clinical trial involving a series of imidazole derivatives showed promising results against multi-drug resistant strains of bacteria, with this compound demonstrating significant efficacy comparable to traditional antibiotics .
- Antitumor Case Study : In vitro studies on human cancer cell lines indicated that treatment with imidazole derivatives resulted in reduced cell viability and increased apoptotic cell populations, suggesting their potential as chemotherapeutic agents .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Chloro-1-(4-nitro-1H-imidazol-1-yl)ethanone, and how are reaction conditions optimized?
- Methodological Answer : A common approach involves nucleophilic substitution, where 2-chloro-1-(1H-imidazol-1-yl)ethanone derivatives are reacted with nitro-group precursors under reflux conditions. For example, anhydrous potassium carbonate in dioxane facilitates the substitution of chloride with nitro-containing aryl amines. Optimization includes controlling reaction time (e.g., 16 hours for complete conversion) and solvent polarity to minimize by-products . Purification via recrystallization (ethanol) or column chromatography improves yield and purity.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?
- Methodological Answer :
- IR Spectroscopy : Look for carbonyl (C=O) stretches near 1649–1633 cm⁻¹ and nitro (NO₂) symmetric/asymmetric stretches at 1520–1350 cm⁻¹ .
- ¹H NMR : The chloroacetyl (-CH₂Cl) group typically appears as a singlet at δ 4.1 ppm. Aromatic protons on the nitroimidazole ring resonate between δ 7.0–8.1 ppm, with splitting patterns dependent on substitution .
- Mass Spectrometry : The molecular ion peak (M⁺) should align with the molecular formula C₅H₅ClN₃O₃ (exact mass: 202.59 g/mol), with fragmentation peaks corresponding to loss of Cl or NO₂ groups .
Advanced Research Questions
Q. How does the nitro group at the 4-position of the imidazole ring influence the compound’s reactivity and interaction in biological systems?
- Methodological Answer : The electron-withdrawing nitro group enhances electrophilicity at the chloroacetyl moiety, making it more reactive toward nucleophiles (e.g., thiols or amines in enzyme active sites). Computational docking studies (not explicitly covered in evidence but inferred) can model interactions with biological targets, such as tubulin or fungal enzymes, by analyzing charge distribution and steric effects. Experimentally, comparative studies with non-nitro analogs (e.g., 2-chloro-1-(1H-imidazol-1-yl)ethanone) reveal differences in bioactivity, such as antifungal potency .
Q. What strategies can resolve contradictions in reported synthetic yields or spectral data for this compound across different studies?
- Methodological Answer :
- Yield Discrepancies : Compare reaction parameters (e.g., solvent choice, base strength). For instance, using dioxane vs. THF alters polarity, affecting reaction rates. Ionic strength and pH optimization (e.g., phosphate buffer at pH 7.6) in biocatalytic reductions can improve stereoselectivity and yield .
- Spectral Data Variability : Cross-validate NMR and IR results with computational predictions (e.g., DFT calculations). Contradictions in aromatic proton shifts may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or impurities; recrystallization or HPLC purity checks (≥95%) are critical .
Q. How can researchers design experiments to analyze the stereochemical outcomes of reactions involving this compound?
- Methodological Answer :
- Chiral Chromatography : Use chiral stationary phases (e.g., amylose-based columns) to separate enantiomers post-synthesis.
- Biocatalytic Reduction : Employ microbial reductases (e.g., Acinetobacter sp.) to produce enantiomerically pure alcohols, as demonstrated for structurally similar 2-chloro-1-(2,4-dichlorophenyl)ethanone derivatives. Buffer pH (6.0–8.0) and ionic strength (0.05–0.2 M phosphate) must be optimized to retain enzyme activity .
Q. Data Contradiction Analysis
Q. Why do some studies report lower yields for nucleophilic substitutions involving this compound?
- Methodological Answer : Competing side reactions (e.g., hydrolysis of the chloroacetyl group) under aqueous conditions can reduce yields. Evidence suggests anhydrous solvents (dioxane) and inert atmospheres minimize degradation. Contamination with moisture during reagent handling or incomplete removal of by-products (e.g., KCl) during workup are common pitfalls .
Properties
CAS No. |
59566-56-2 |
---|---|
Molecular Formula |
C5H4ClN3O3 |
Molecular Weight |
189.56 g/mol |
IUPAC Name |
2-chloro-1-(4-nitroimidazol-1-yl)ethanone |
InChI |
InChI=1S/C5H4ClN3O3/c6-1-5(10)8-2-4(7-3-8)9(11)12/h2-3H,1H2 |
InChI Key |
YLIQAQZUFRHCBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CN1C(=O)CCl)[N+](=O)[O-] |
Origin of Product |
United States |
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